2H-Benzimidazole-2-thione

Description

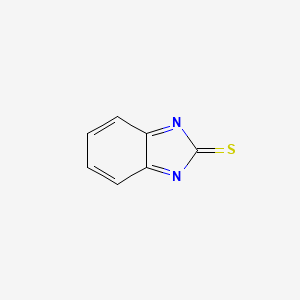

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

benzimidazole-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2S/c10-7-8-5-3-1-2-4-6(5)9-7/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHXXWAWFWPVOAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=S)N=C2C=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40626001 | |

| Record name | 2H-Benzimidazole-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40626001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58536-70-2 | |

| Record name | 2H-Benzimidazole-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40626001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2h Benzimidazole 2 Thione and Its Derivatives

Primary Synthesis Routes for 2H-Benzimidazole-2-thione

The synthesis of the this compound core primarily relies on condensation and cyclization reactions. These methods provide efficient pathways to this important heterocyclic system.

Condensation Reactions, including with o-Phenylenediamine (B120857) and Carbon Disulfide

A prevalent and well-established method for synthesizing this compound involves the condensation reaction of o-phenylenediamine with carbon disulfide. ontosight.aijchr.orgmedcraveonline.comevitachem.com This reaction is typically carried out in the presence of a base, such as potassium hydroxide (B78521), in a solvent mixture like ethanol (B145695) and water. jchr.orgfrontiersin.org The base plays a crucial role in facilitating the reaction, and potassium hydroxide has been shown to be highly effective in enhancing the conversion of o-phenylenediamine. jchr.org The reaction proceeds through the formation of a dithiocarbamate (B8719985) intermediate, which subsequently undergoes cyclization to yield the final benzimidazole-2-thione product. evitachem.com

This synthetic approach is not limited to the parent o-phenylenediamine. Substituted o-phenylenediamines can also be employed to generate a variety of substituted this compound derivatives. For instance, the reaction of 4-methyl-1,2-phenylenediamine with carbon disulfide in the presence of a base is a common method for producing 5-methyl-2H-benzimidazole-2-thione. ontosight.ai

In some variations of this condensation reaction, other reagents can be used. For example, a series of benzimidazole-2-thione derivatives have been synthesized through a reaction between a macrocyclic aminal and various nucleophiles in the presence of carbon disulfide. nih.gov

Cyclization Reactions

Cyclization reactions represent another key strategy for the formation of the this compound ring system. These reactions often involve the formation of an intermediate that subsequently cyclizes to form the desired heterocyclic product.

One such example involves the reaction of enaminones, derived from dimedone and o-phenylenediamine derivatives, with carbon disulfide. univ-bouira.dz In the presence of pyridine (B92270) as a catalyst, this reaction unexpectedly leads to the formation of benzimidazol-2-thiones rather than the anticipated benzodiazepine-thiones. The proposed mechanism suggests the formation of an isothiocyanate intermediate which undergoes a selective nucleophilic attack by the secondary amine nitrogen, leading to the five-membered benzimidazole (B57391) ring. univ-bouira.dz

Another approach involves the treatment of N'-(biphenyl-4-ylmethyl)-3,5-difluoro-4-iodobenzene-1,2-diamine with 1,1'-thiocarbonyldiimidazole (B131065) in dimethyl sulfoxide (B87167) (DMSO). This reaction results in the formation of 1-(biphenyl-4-ylmethyl)-4,6-difluoro-5-iodo-1,3-dihydro-2H-benzimidazole-2-thione. google.com

Derivatization Strategies of the this compound Scaffold

The this compound scaffold, with its reactive nitrogen and sulfur atoms, offers numerous possibilities for chemical modification. These derivatization strategies are crucial for tuning the physicochemical properties and biological activities of the resulting compounds.

Alkylation Reactions, including S-Alkylation and N-Alkylation

Alkylation is a widely employed strategy for modifying the this compound core. The molecule possesses two potential sites for alkylation: the sulfur atom (S-alkylation) and the nitrogen atoms (N-alkylation). The outcome of the alkylation reaction can often be controlled by the choice of reagents and reaction conditions. researchgate.netrsc.orgtandfonline.com

S-Alkylation: Alkylation predominantly occurs at the sulfur atom, leading to the formation of 2-(alkylthio)-1H-benzimidazole derivatives. researchgate.netjbarbiomed.com This is often achieved by reacting this compound with alkyl halides in the presence of a base. medcraveonline.comsmolecule.com For example, the reaction with bromoethane (B45996) or chloroacetic acid derivatives leads to the corresponding 2-sulfanylbenzimidazole derivatives. researchgate.net Similarly, treatment with propargyl bromide in the presence of anhydrous potassium carbonate in dry acetone (B3395972) yields 2-(prop-2-yn-1-ylthio)-1H-benzimidazole. frontiersin.org

N-Alkylation: While S-alkylation is more common, N-alkylation can also be achieved. In some cases, a mixture of N- and S-alkylated products may be obtained. For instance, the alkylation of 5-chloro-6-(2,3-dichlorophenoxy)-1,3-dihydro-2H-benzimidazole-2-thione with methyl iodide in acetone with potassium carbonate yielded both N-methylated and S-methylated (triclabendazole) products. rsc.org Interestingly, using methyl iodide in aqueous ethanol with potassium hydroxide led selectively to the S-alkylated product. rsc.org Aminomethylation with certain amines like piperidine (B6355638) and 4-methylpiperidine (B120128) has been shown to result in reaction at both nitrogen atoms. researchgate.net

The following table summarizes some examples of alkylation reactions on the this compound scaffold:

| Alkylating Agent | Base | Product(s) | Reference |

| Methyl iodide | Potassium carbonate | N-methyl and S-methyl derivatives | rsc.org |

| Methyl iodide | Potassium hydroxide | S-methyl derivative | rsc.org |

| Bromoethane | - | 2-(Ethylthio)-1H-benzimidazole | researchgate.net |

| Chloroacetic acid derivatives | - | 2-(Carboxymethylthio)-1H-benzimidazole derivatives | researchgate.net |

| Propargyl bromide | Potassium carbonate | 2-(Prop-2-yn-1-ylthio)-1H-benzimidazole | frontiersin.org |

| 1-Bromobutane | Triethylamine (B128534) | 2-(Butylthio)-1H-benzimidazole | mdpi.com |

| Dibromopropane | Triethylamine | 3,4-dihydro-2H- smolecule.comCurrent time information in Bangalore, IN.thiazino[3,2-a]benzimidazole | mdpi.comnih.gov |

Acylation Reactions

Acylation of this compound is another important derivatization method. jchr.orgnih.gov The reaction with acylating agents can lead to the formation of N-acylated or S-acylated products, although N-acylation is more commonly observed.

For example, the reaction of 1H-benzo[d]imidazole-2(3H)-thione with boiling acetic anhydride (B1165640) yields 1-(2-thioxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)ethanone. mdpi.com Interestingly, attempted alkylation of this N-acetylated product in the presence of a base resulted in the loss of the acetyl group, yielding the same S-alkylated products as the direct alkylation of the parent thione. mdpi.comnih.gov This suggests that the acetyl group can act as a protecting group that can be removed under basic conditions.

Formation of Hybrid Systems

The this compound scaffold is an excellent platform for the construction of hybrid molecules, where it is combined with other heterocyclic systems to create novel compounds with potentially enhanced biological activities. nih.govnih.gov

One approach involves the synthesis of benzimidazole/1,2,3-triazole hybrids. This can be achieved by first synthesizing 2-(prop-2-yn-1-ylthio)-1H-benzimidazole via S-alkylation of this compound with propargyl bromide. frontiersin.org This alkyne-functionalized intermediate can then undergo a click reaction with various azides to form the desired triazole hybrids. frontiersin.org

Another strategy involves the creation of thiadiazole-benzimidazole hybrids. For instance, a series of triazole-, thiadiazole-, and thiosemicarbazone-benzimidazole hybrid compounds have been synthesized and evaluated for their potential biological activities. uctm.edu

The combination of the benzimidazole core with other heterocycles like 1,3,4-oxadiazole (B1194373) has also been explored to develop new classes of inhibitors for various enzymes. researchgate.net

Benzimidazole/1,2,3-Triazole Hybrids

The fusion of benzimidazole and 1,2,3-triazole moieties has yielded hybrid molecules with notable biological potential. A key synthetic strategy involves the alkylation of this compound. For instance, the reaction of o-phenylenediamine with carbon disulfide in the presence of potassium hydroxide produces benzimidazole-2-thione. This intermediate can then be alkylated with propargyl bromide to introduce a terminal alkyne, a crucial functional group for the subsequent "click" reaction.

The resulting 2-(prop-2-yn-1-ylthio)-1H-benzimidazole can then undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAC) with various aryl azides to generate the desired benzimidazole/1,2,3-triazole hybrids. This modular approach allows for the creation of a diverse library of compounds by varying the substitution on the aryl azide (B81097) component.

Another approach involves the initial formation of an azide derivative from 2-chloromethyl benzimidazole, which is then condensed with ethyl acetoacetate (B1235776) and subsequently treated with hydrazine (B178648) hydrate (B1144303). The resulting hydrazide can be reacted with substituted isothiocyanates to yield the final triazole-containing hybrids.

Table 1: Synthesis of Benzimidazole/1,2,3-Triazole Hybrids

| Starting Material | Reagents | Key Intermediate | Final Product Class | Ref |

| o-Phenylenediamine | 1. CS₂, KOH2. Propargyl bromide | 2-(prop-2-yn-1-ylthio)-1H-benzimidazole | Benzimidazole/1,2,3-triazole hybrids | |

| 2-Chloromethyl benzimidazole | 1. NaN₃2. Ethyl acetoacetate3. Hydrazine hydrate4. Ar-NCS | Benzimidazole-triazole hydrazide | Benzimidazole-triazole-thiourea hybrids |

Hydrazone Derivatives

Hydrazone derivatives of this compound are another important class of compounds. A common synthetic route begins with the alkylation of 2-mercaptobenzimidazole (B194830) with a suitable halo-ester, such as ethyl chloroacetate, to form an ester intermediate. This ester is then reacted with hydrazine hydrate to produce the corresponding acetohydrazide.

The key step in forming the hydrazone is the condensation of the acetohydrazide with a variety of substituted aldehydes or ketones. This reaction is typically carried out in a suitable solvent like methanol (B129727) with a catalytic amount of acid, such as acetic acid. The versatility of this method allows for the synthesis of a wide array of hydrazone derivatives by simply changing the aldehydic or ketonic reactant.

Table 2: Synthesis of Hydrazone Derivatives of this compound

| Starting Material | Reagents | Key Intermediate | Final Product Class | Ref |

| 2-Mercaptobenzimidazole | 1. Ethyl chloroacetate2. Hydrazine hydrate | 2-(1H-benzimidazol-2-ylthio)acetohydrazide | Benzimidazole-hydrazone derivatives | |

| 2-(3,4-Dichlorobenzoyl)benzoic acid | 1. Ethanol, H₂SO₄2. Hydrazine hydrate3. Substituted aldehydes | 2-(3,4-Dichlorobenzoyl)benzoic acid hydrazide | Hydrazone derivatives |

Thiazolo[3,4-a]benzimidazole Derivatives

The synthesis of thiazolo[3,4-a]benzimidazole derivatives can be achieved through a multi-component reaction. One reported method involves the reaction of o-phenylenediamine, an aromatic aldehyde, and 2-mercaptoacetic acid. This one-pot synthesis provides a direct route to the fused heterocyclic system.

Another approach involves the Knoevenagel condensation of a tricyclic thiazolo[3,4-a]benzimidazole-2-thione with an aldehyde, such as furaldehyde, in acetic acid buffered with sodium acetate. The initial tricyclic system can be prepared from aminophenylene dithiocarbamate and chloroacetic acid via a Hantzsch-type reaction.

Thiazino[3,2-a]benzimidazole Cyclization Products

The formation of the thiazino[3,2-a]benzimidazole ring system from this compound derivatives often occurs through an intramolecular cyclization. A notable example is the reaction of 1H-benzo[d]imidazole-2(3H)-thione with 1,3-dibromopropane (B121459) in ethanol with triethylamine as a base. Instead of the expected bis-alkylated product, the reaction yields 3,4-dihydro-2H-thiazino[3,2-a]benzimidazole. This outcome suggests that the initial S-alkylation is followed by an intramolecular cyclization involving the nitrogen atom of the benzimidazole ring.

This intramolecular cyclization highlights the reactivity of the benzimidazole nitrogen as a nucleophile, leading to the formation of a fused tricyclic system.

Other Fused Heterocyclic Systems

The reactivity of this compound allows for its use as a precursor in the synthesis of various other fused heterocyclic systems. For example, reaction with α-haloketones can lead to the formation of thiazolo[3,2-a]benzimidazoles. The initial step is the S-alkylation of the 2-mercaptobenzimidazole with the α-haloketone, followed by cyclization, which can be promoted by reagents like acetic anhydride/pyridine or polyphosphoric acid.

Furthermore, the reaction of 2-mercaptobenzimidazoles with dimethyl acetylenedicarboxylate (B1228247) can lead to the formation of novel thiazolidine (B150603) derivatives.

Advanced Synthetic Approaches

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of benzimidazole derivatives to minimize environmental impact and improve efficiency. These principles focus on waste prevention, atom economy, use of less hazardous chemicals, energy efficiency, and the use of renewable feedstocks.

In the context of this compound and its derivatives, green synthetic methods often involve the use of alternative energy sources like microwave irradiation, which can significantly reduce reaction times from hours to minutes. The use of environmentally benign solvents, such as water or polyethylene (B3416737) glycol (PEG), is another key aspect. For example, the synthesis of benzimidazole derivatives has been reported in water at elevated temperatures without the need for a catalyst, which is highly advantageous from both an economic and environmental standpoint.

Catalysis plays a crucial role in green synthetic approaches. The use of recyclable catalysts, such as zinc triflate or montmorillonite (B579905) K10 clay, has been explored for the one-pot synthesis of 2-substituted benzimidazoles from o-phenylenediamine and aldehydes. These catalysts can often be recovered and reused, reducing waste and cost.

The concept of atom economy, which aims to maximize the incorporation of all materials used in the process into the final product, is also a central tenet. Designing synthetic routes that minimize the formation of byproducts is a key goal in the green synthesis of these heterocyclic compounds.

Catalyst-Free Synthesis Procedures

The synthesis of this compound and its derivatives can be achieved through environmentally benign methods that operate without a catalyst. These procedures often involve solvent-free conditions, such as solid-phase grinding or ball milling, which offer advantages like reduced reaction times, higher yields, and operational simplicity. umich.edumdpi.com

One prominent catalyst-free approach involves the condensation of o-phenylenediamine derivatives with a thiourea (B124793) source. umich.edu A specific method details the synthesis of 2-mercaptobenzimidazole derivatives by grinding a mixture of an appropriate o-phenylenediamine and ammonium (B1175870) thiocyanate (B1210189) in a mortar with a pestle at room temperature. umich.edusemanticscholar.org The reaction proceeds until the mixture turns into a melt, and for liquid starting materials, thorough mixing is sufficient. semanticscholar.org This solid-phase grinding method is considered a green synthetic route. umich.edusemanticscholar.org

Another efficient catalyst-free technique is ball milling. mdpi.com This mechanochemical approach has been successfully used for the synthesis of benzimidazol-2-thione from o-phenylenediamine and thiourea. The process involves milling the reactants together under optimized conditions of frequency and time, leading to high product yields. mdpi.com For instance, milling o-phenylenediamine with thiourea or ammonium thiocyanate can produce the desired product in yields of up to 97%. mdpi.com

The following table summarizes the results for the catalyst-free synthesis of various 2-mercaptobenzimidazole derivatives.

Table 1: Catalyst-Free Synthesis of 2-Mercaptobenzimidazole Derivatives via Grinding umich.edu Reactants: o-Phenylenediamine derivative (1 mmol) and Ammonium Thiocyanate (1 mmol) with a catalytic amount (0.05 mol%) of NH4Cl.

| Entry | Substituent A | Substituent B | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1c | H | H | 1.5 | 78 |

| 2c | H | NO₂ | 3 | 48 |

| 3c | H | Cl | 2 | 60 |

| 4c | H | Me | 1 | 80 |

| 5c | H | OMe | 1.5 | 82 |

| 6c | H | Br | 1 | 85 |

| 7c | Cl | Cl | 3 | 54 |

Regioselective Synthesis of Substituted Derivatives

Regioselectivity is a critical challenge in the functionalization of this compound, which exists in a tautomeric equilibrium with its thiol form, 2-mercaptobenzimidazole. This provides multiple reactive sites, primarily the two nitrogen atoms and the exocyclic sulfur atom, making controlled substitution difficult. rsc.org However, various strategies have been developed to achieve regioselective synthesis of N- or S-substituted derivatives.

Alkylation reactions are commonly employed for substitution. The reaction of 2-mercaptobenzimidazole with alkyl halides can lead to S-alkylation or N,N'-dialkylation, depending on the reaction conditions. For example, reacting 1H-benzo[d]imidazole-2(3H)-thione with ethyl bromoacetate (B1195939) in dry acetone using triethylamine as a base selectively yields the S-substituted product, ethyl 2-(1H-benzo[d]imidazol-2-ylthio)acetate, in high yield. mdpi.com In contrast, using two equivalents of the alkylating agent can lead to the N,N'-disubstituted product. mdpi.com The synthesis of 2-(prop-2-yn-1-ylthio)-1H-benzimidazole is achieved through the selective S-alkylation of benzimidazole-2-thione using propargyl bromide in the presence of anhydrous potassium carbonate. frontiersin.org

A notable example of regioselective synthesis involves the reaction of a macrocyclic aminal, 6H,13H-5:12,7:14-dimethanedibenzo[d,i]- Current time information in Bangalore, IN.evitachem.comnih.govmedcraveonline.comtetraazecine (DMDBTA), with carbon disulfide in the presence of various nucleophiles like alcohols. nih.govresearchgate.net This reaction does not yield the expected cyclic dithiocarbamate but instead produces 1,3-bis(alkoxymethyl)-1,3-dihydro-2H-benzimidazole-2-thione derivatives through a regioselective cleavage of the aminal's N-CH2-N moiety. researchgate.net The yield of these N,N'-disubstituted products is influenced by the size of the nucleophile used. nih.gov

The following table presents data on the regioselective synthesis of N,N'-disubstituted benzimidazole-2-thione derivatives.

Table 2: Synthesis of 1,3-bis(alkoxymethyl)-1,3-dihydro-2H-benzimidazole-2-thione (7) Derivatives nih.gov Reactants: DMDBTA (5) and Carbon Disulfide in the presence of a nucleophile (NuH).

| Entry | Nucleophile (NuH) | Product (7) Yield (%) | Time (h) |

|---|---|---|---|

| a | Methanol | 48.5 | 24 |

| b | Ethanol | 30.1 | 30 |

| c | n-Propanol | 23.3 | 34 |

| d | n-Butanol | 15.0 | 40 |

| e | Hydrogen Cyanide | 25.3 | 24 |

| f | Benzotriazole | 35.2 | 24 |

Reaction Mechanisms and Pathways in this compound Synthesis

The most fundamental synthesis of the this compound core involves the reaction of o-phenylenediamine with carbon disulfide. evitachem.commedcraveonline.com The generally accepted mechanism for this transformation begins with the nucleophilic attack of one amino group of o-phenylenediamine on the carbon atom of carbon disulfide. evitachem.com This initial step, typically conducted under basic conditions (e.g., KOH), forms a dithiocarbamate intermediate. evitachem.com This intermediate then undergoes an intramolecular cyclization, where the second amino group attacks the thiocarbonyl carbon, leading to the elimination of a molecule of hydrogen sulfide (B99878) (H₂S) and the formation of the stable benzimidazole-2-thione ring system. evitachem.comnih.gov

A more complex pathway has been proposed for the synthesis of substituted derivatives from specific starting materials. nih.gov For instance, when the macrocyclic aminal (DMDBTA) reacts with carbon disulfide, it is believed to first form a highly active dithiocarbamate salt intermediate. nih.gov This intermediate then reacts with a nucleophile (such as an alcohol). A subsequent regioselective cleavage of the N-CH2-N bond occurs, followed by cyclization of an acyclic intermediate to form the 1,3-disubstituted benzimidazole-2-thione, accompanied by the elimination of H₂S. nih.govresearchgate.net

In another variation, the reaction of enaminones (derived from dimedone and o-phenylenediamine derivatives) with carbon disulfide provides a pathway to N-substituted benzimidazol-2-thiones. univ-bouira.dz The proposed mechanism suggests that an isothiocyanate intermediate is formed initially. The subsequent cyclization is driven by the selective nucleophilic attack of the secondary amine's nitrogen atom onto the isothiocyanate's central carbon. This intramolecular reaction is favored over a potential attack by a carbon atom from the dimedone moiety, leading specifically to the formation of the five-membered benzimidazole ring. univ-bouira.dz Theoretical quantum-chemical calculations have been employed to support the higher nucleophilicity of the amine nitrogen, thus rationalizing the observed product formation. univ-bouira.dz

Spectroscopic and Structural Characterization of 2h Benzimidazole 2 Thione and Its Derivatives

Vibrational Spectroscopy (Infrared, FT-IR)

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is a fundamental tool for identifying the functional groups present in 2H-Benzimidazole-2-thione. The infrared spectra of benzimidazoline-2-thiones provide strong evidence supporting the thione tautomeric form over the thiol form. rsc.org

Key characteristic absorption bands observed in the FT-IR spectrum of this compound and its derivatives include:

N-H Stretching: A significant broad absorption band is typically observed in the range of 3100-3457 cm⁻¹, corresponding to the N-H stretching vibrations of the imidazole (B134444) ring. nih.gov

C=S Stretching: The presence of the thiocarbonyl group (C=S) is confirmed by a strong absorption band. In various derivatives, this vibration is reported in the range of 1098-1108 cm⁻¹. nih.gov

Thioamide Bands: Strong bands appearing near 1200 cm⁻¹ and 1500 cm⁻¹ are considered characteristic of the thioamide system (-N-C=S) within the molecule. rsc.org

Aromatic C-H and C=C Stretching: The benzimidazole (B57391) ring structure gives rise to characteristic aromatic C-H stretching vibrations, typically above 3000 cm⁻¹, and aromatic C=C skeletal stretching bands in the 1400–1650 cm⁻¹ region. rsc.org

The table below summarizes key FT-IR vibrational frequencies for this compound and related derivatives.

| Vibrational Mode | Frequency Range (cm⁻¹) | Reference |

| N-H Stretch | 3100 - 3457 | nih.gov |

| Aromatic C-H Stretch | > 3000 | |

| C=C Aromatic Stretch | 1400 - 1650 | rsc.org |

| Thioamide Band | ~1500 | rsc.org |

| Thioamide Band | ~1200 | rsc.org |

| C=S Stretch | 1098 - 1108 | nih.gov |

Mass Spectrometry (MS, GC-MS)

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound, which aids in confirming its identity and structure. In the electron ionization (EI) mass spectrum of this compound, the molecular ion peak (M⁺) is observed, confirming its molecular weight. nist.gov The fragmentation patterns of benzimidazole derivatives often involve characteristic cleavage and rearrangement processes. researchgate.net For example, the mass spectrum of 1,3-bis(methoxymethyl)-1,3-dihydro-2H-benzimidazole-2-thione shows a clear molecular ion at m/z 238. nih.gov

| Compound | Technique | Key Ion (m/z) | Reference |

| This compound | EI-MS | M⁺ | nist.gov |

| 1,3-Bis(methoxymethyl)-1,3-dihydro-2H-benzimidazole-2-thione | EIMS | 238 (M⁺) | nih.gov |

X-ray Diffraction Analysis

X-ray diffraction analysis is a cornerstone technique for elucidating the three-dimensional atomic arrangement of crystalline solids. For this compound and its derivatives, this method provides precise information on molecular conformation, bond lengths, bond angles, and the intricate network of intermolecular interactions that govern their crystal packing.

The molecular structure of this compound consists of a planar benzimidazole core. X-ray crystallographic studies have confirmed the thione tautomer as the predominant form in the solid state. mdpi.comnih.gov The planarity of the benzimidazole group is a recurring feature in its derivatives as well. researchgate.net For instance, in the case of 5-Amino-1H-benzimidazole-2(3H)-thione, the benzimidazole ring system is nearly planar, and the exocyclic sulfur atom lies close to this plane. nih.gov

The crystal structures of various derivatives have been determined, revealing different space groups and unit cell parameters. For example, two derivatives, 2-(butylthio)-1H-benzo[d]imidazole and 3,4-dihydro-2H- mdpi.comnih.govthiazino[3,2-a]benzimidazole, were crystallized in the orthorhombic Pbca and monoclinic P21/c space groups, respectively. nih.govnih.gov In 5-Methoxy-1H-benzo[d]imidazole-2(3H)-thione (M1) and 4,5-Dimethylbenzimidazolene-2-thione (M2), the unit cell parameters have also been reported. materialsciencejournal.org The crystal packing of these molecules is often influenced by the formation of extensive networks of intermolecular interactions.

| Compound | Crystal System | Space Group | Reference |

|---|---|---|---|

| 2-(butylthio)-1H-benzo[d]imidazole | Orthorhombic | Pbca | nih.gov |

| 3,4-dihydro-2H- mdpi.comnih.govthiazino[3,2-a]benzimidazole | Monoclinic | P21/c | nih.gov |

| 5-Methoxy-1H-benzo[d]imidazole-2(3H)-thione | - | - | materialsciencejournal.org |

| 4,5-Dimethylbenzimidazolene-2-thione | - | - | materialsciencejournal.org |

Intermolecular interactions play a crucial role in the crystal packing of this compound and its derivatives. Hydrogen bonding is a prominent feature, with the N-H groups of the imidazole ring acting as hydrogen bond donors and the thione sulfur atom often serving as an acceptor. In the crystal structure of 5-Amino-1H-benzimidazole-2(3H)-thione, molecules form tetramers through N—H⋯S hydrogen bonds. nih.gov These tetramers are further linked by N—H⋯N hydrogen bonds, creating chains. nih.gov

| Compound | Interaction Type | Description | Reference |

|---|---|---|---|

| 5-Amino-1H-benzimidazole-2(3H)-thione | N—H⋯S Hydrogen Bonding | Formation of molecular tetramers. | nih.gov |

| 5-Amino-1H-benzimidazole-2(3H)-thione | N—H⋯N Hydrogen Bonding | Linking of tetramers into chains. | nih.gov |

| 5-Methoxy-1H-benzo[d]imidazole-2(3H)-thione | π-π Stacking | Centroid-centroid distance of 3.658 Å. | materialsciencejournal.org |

Electronic Spectroscopy (UV-Vis)

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The electronic spectra of this compound and its derivatives are characterized by absorption bands in the ultraviolet region, corresponding to π→π* and n→π* transitions. The exact positions of the absorption maxima (λmax) can be influenced by the solvent and the substituents on the benzimidazole ring.

Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), are often employed to complement experimental UV-Vis data and to assign the observed electronic transitions. For 2-aminobenzimidazole, a related compound, the experimental UV spectra in ethanol (B145695) and water show absorption maxima around 283 nm, 243 nm, and 212 nm in ethanol, and 280 nm, 244 nm, and 204 nm in water. researchgate.net These absorptions are attributed to transitions between frontier molecular orbitals, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net The electronic properties, and thus the UV-Vis spectra, of these compounds are of interest for their potential applications in various fields, including as fluorescent sensors. rsc.org

| Compound | Solvent | λmax (nm) | Reference |

|---|---|---|---|

| 2-aminobenzimidazole | Ethanol | 283, 243, 212 | researchgate.net |

| Water | 280, 244, 204 | researchgate.net |

Thermal Analysis Techniques (Differential Thermal Analysis-Thermogravimetry, DTA-TG)

Thermal analysis techniques such as Differential Thermal Analysis (DTA) and Thermogravimetry (TG) are used to study the thermal stability and decomposition behavior of materials. These methods provide information on melting points, phase transitions, and the temperatures at which the compound degrades.

While specific DTA-TG data for this compound is not detailed in the provided search results, the thermal decomposition of related metal complexes of benzimidazole has been studied. For instance, the thermal analysis of cobalt(II) and copper(II) fumarate (B1241708) complexes with imidazole and 2-methylimidazole (B133640) has been reported. researchgate.net Such studies are crucial for understanding the thermal stability of these compounds, which is important for their potential applications in materials science.

Advanced X-ray Absorption Spectroscopy (XANES/EXAFS) for Coordination Environments

X-ray Absorption Spectroscopy (XAS), including X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), is a powerful technique for probing the local electronic and geometric structure of a specific element in a material. This is particularly useful for studying the coordination environment of metal ions in complexes with ligands like this compound.

XAFS studies at the Cu K-edge have been performed on copper complexes with benzimidazole ligands. kit.edu These studies provide information on the oxidation state of the copper ion, its coordination number, and the distances to the coordinating atoms. researchgate.net For example, in a series of [Cu(BzImH)4X2] complexes, XANES analysis confirmed the +2 oxidation state of copper. researchgate.net EXAFS analysis of these complexes has been used to determine the bond lengths between the copper center and the nitrogen atoms of the benzimidazole ligands, as well as the apical ligands. kit.edu This technique is particularly valuable when single crystals for X-ray diffraction are not available. kit.edu

Coordination Chemistry of 2h Benzimidazole 2 Thione

Ligand Behavior and Coordination Modes of 2H-Benzimidazole-2-thione

This compound is a flexible ligand capable of adopting several coordination modes, a characteristic stemming from the presence of multiple potential donor sites: the two nitrogen atoms of the imidazole (B134444) ring and the exocyclic sulfur atom of the thione group. Its behavior as a ligand is influenced by factors such as the nature of the metal ion, the reaction conditions, and the presence of other coordinating species. It can act as a monodentate, bidentate, or bridging ligand, leading to the formation of a diverse range of coordination complexes with varying structural motifs.

Sulfur and Nitrogen Donor Interactions

The coordination of this compound to metal centers predominantly involves the sulfur and/or nitrogen atoms. In many instances, the molecule acts as a neutral ligand, coordinating through the sulfur atom of the thione group. This mode of interaction is observed in various transition metal complexes. Spectroscopic evidence, such as changes in the chemical shifts of the thione carbon atom and the thioamide proton in NMR spectra, confirms the coordination of the sulfur atom to the metal center nih.gov.

In other cases, this compound can act as a bridging ligand, coordinating to two different metal centers. This bridging can occur through the sulfur atom, creating a µ-S bridge, or it can involve both the sulfur and one of the nitrogen atoms, leading to a more complex bridged structure. The deprotonation of the N-H group can lead to the formation of an anionic ligand, which can then chelate to a metal center through both a nitrogen and the sulfur atom, forming a stable chelate ring.

Role of the Thione Group in Complex Formation

The thione group (C=S) plays a pivotal role in the coordination chemistry of this compound. The sulfur atom, being a soft donor, exhibits a strong affinity for soft metal ions, such as mercury(II) and copper(I). The coordination through the sulfur atom is a common feature in the formation of many of its metal complexes. In some complexes, the this compound ligand exists in its thione tautomeric form both in the solid state and in solution within the complexes nih.gov. The versatility of the thione group allows for both terminal (monodentate) and bridging coordination modes. For instance, in some dinuclear copper(I) complexes, the this compound ligand can bridge two copper centers through its exocyclic sulfur atom nih.gov.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes of this compound is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. The stoichiometry of the reactants and the reaction conditions can be varied to isolate complexes with different metal-to-ligand ratios and coordination geometries. Characterization of these complexes is carried out using a range of spectroscopic and analytical techniques, including infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, elemental analysis, and single-crystal X-ray diffraction.

Transition Metal Complexes (e.g., Zinc, Cobalt, Nickel, Iron, Copper, Mercury, Gold)

A wide variety of transition metal complexes of this compound and its derivatives have been synthesized and characterized.

Zinc Complexes: The zinc salt of this compound is a known compound, often referred to as Zinc 2-mercaptobenzimidazole (B194830) researchgate.netresearchgate.netrsc.orguobabylon.edu.iqsemanticscholar.org. In these complexes, the ligand typically coordinates to the zinc ion through the sulfur atom.

Cobalt Complexes: Cobalt(II) complexes with substituted benzimidazoles have been reported to form tetrahedral complexes of the formula CoX₂L₂ (where X is a halide and L is the benzimidazole (B57391) derivative) nih.gov.

Nickel Complexes: Nickel(II) complexes with benzimidazole-derived ligands have been synthesized and shown to exhibit various coordination geometries, including distorted octahedral structures sinfoochem.comresearchgate.net.

Iron Complexes: Iron(II) complexes with thione-containing ligands have been studied, revealing high-spin octahedral geometries with coordination through both nitrogen and sulfur atoms researchgate.net.

Copper Complexes: Copper(I) and Copper(II) complexes of this compound have been reported. In some dinuclear copper(I) complexes, the ligand acts as a bridge between two copper atoms through the sulfur atom nih.gov. Copper(II) complexes with benzimidazole ligands have also been extensively studied, often exhibiting distorted octahedral or tetrahedral geometries.

Mercury Complexes: Detailed studies on mercury(II) complexes with this compound have revealed the formation of both 1:1 and 1:2 (metal:ligand) complexes. In these complexes, coordination occurs through the sulfur atom. The resulting geometries can be tetrahedral in monomeric complexes or trigonal bipyramidal in polymeric structures nih.gov.

Gold Complexes: Gold(I) and gold(III) complexes with benzimidazole derivatives have been synthesized and characterized. These complexes show coordination through the nitrogen or carbon (in the case of N-heterocyclic carbene complexes) atoms of the benzimidazole ring.

Below is a table summarizing some of the characterized transition metal complexes with benzimidazole-based ligands.

| Metal | Ligand | Formula | Coordination Geometry | Reference |

| Mercury(II) | This compound | HgI₂(bzimtH₂) | Polymeric, trigonal bipyramidal | nih.gov |

| Mercury(II) | This compound | HgI₂(bzimtH₂)₂ | Monomeric, tetrahedral | nih.gov |

| Copper(I) | 1H-benzimidazole-2(3H)-thione | [Cu₂(tsac)₂(Sbim)₂(CH₃CN)] | Triply bridged dinuclear | nih.gov |

| Copper(I) | 1H-benzimidazole-2(3H)-thione | [Cu₂(tsac)₂(Sbim)₃] | Dicopper(I) with bridging thione | nih.gov |

| Iron(II) | Imidazolyl-thione ligand | trans-[Fe(ImPyS)₂(NCE)₂] | Octahedral, high-spin | researchgate.net |

| Nickel(II) | 2-(1H-benzimidazol-2-yl)-phenoxy | [Ni(L)₂] | Distorted octahedral | sinfoochem.com |

| Cobalt(II) | Substituted benzimidazole | CoX₂L₂ | Tetrahedral | nih.gov |

| Gold(I) | Benzimidazole derivative | [Au(pben)(PPh₃)] | Linear |

Main Group Metal Complexes (e.g., Calcium)

While the coordination chemistry of this compound with transition metals is well-documented, there is a notable scarcity of research on its complexes with main group metals, particularly with alkaline earth metals like calcium. Theoretical studies on the interaction of imidazolate and benzimidazolate anions with alkaline and alkaline-earth metals suggest the possibility of both N-σ and π-coordination modes. However, to date, no specific synthesis and structural characterization of a calcium complex with this compound has been reported in the reviewed literature. The study of such complexes could offer interesting insights into the coordination preferences of hard metal ions with this versatile ligand.

Diiodine Adducts

This compound readily forms charge-transfer adducts with diiodine. The reaction of this compound (MBZIM) with diiodine results in the formation of a compound with the formula {[(MBZIM)₂I]⁺[I₃]⁻}·[(MBZIM)·I₂]. This product co-crystallizes as a mixed "spoke" and "iodonium" salt. In the molecular diiodine adduct component, [(MBZIM)I₂], there is a linear coordination geometry with the iodine atom bonded to the thione-sulfur atom. The other component is an ionic adduct, {[(MBZIM)₂I]⁺·[I₃]⁻}, where an iodine atom is coordinated by two thione-sulfur atoms. The S-I bond lengths in such adducts are typically in the range of 2.571 to 2.874 Å.

| Adduct Component | Formula | Coordination Geometry | Key Feature |

| Molecular Adduct | [(MBZIM)I₂] | Linear S-I-I | "Spoke" structure |

| Ionic Adduct | {[(MBZIM)₂I]⁺·[I₃]⁻} | Linear S-I-S cation | "Iodonium" salt |

Compound Names Table

| Abbreviation/Name | Full Chemical Name |

| This compound | This compound |

| bzimtH₂ | Benzo-1,3-imidazole-2-thione |

| MBZIM | Benzimidazole-2-thione |

| tsac | Thiosaccharinate |

| Sbim | 1H-benzimidazole-2(3H)-thione |

| ImPyS | 3-methyl-1-(pyridyl)imdazolyl-2-thione |

| pben | 2-(2'-pyridyl)benzimidazole |

| PPh₃ | Triphenylphosphine |

Structural Aspects of Coordination Compounds

The coordination chemistry of this compound is multifaceted, largely due to its ability to exist in thione-thiol tautomeric forms. However, spectral and X-ray crystallographic data confirm that it predominantly exists in the thione form. nih.gov This structure presents multiple potential donor sites for coordination with metal ions, primarily the exocyclic sulfur atom and the pyridine-type nitrogen atom (N3) within the imidazole ring.

The versatility of this compound and its derivatives as ligands allows for the formation of complexes with diverse geometries. The specific coordination mode and resulting structure depend on the metal ion, the stoichiometry of the reaction, and the presence of other ligands. For instance, derivatives of 2-guanidinobenzimidazole (B109242) have been shown to coordinate in a bidentate fashion through the N3 and a guanidinyl nitrogen (N12), resulting in tetrahedral, square-planar, or octahedral geometries. In complexes with Cu(II) and Zn(II), tetrahedral structures are common, while Ni(II) complexes often exhibit a square-planar geometry. researchgate.net

Coordination can occur in several ways:

Monodentate: Coordination primarily through the exocyclic sulfur atom is common.

Bidentate: The ligand can form a chelate ring by coordinating through both the sulfur and one of the imidazole nitrogen atoms. researchgate.net This bidentate nature often leads to the formation of stable six-membered rings. researchgate.net

The resulting metal complexes can be monomeric or polymeric, depending on the coordination behavior of the ligand and the metal center. nih.gov The interplay of these factors allows for the synthesis of a wide array of coordination compounds with tailored structural properties.

Research on Catalytic Applications of Metal Complexes

Metal complexes derived from benzimidazole structures are effective catalysts in various organic reactions. mdpi.com The presence of the benzimidazole ligand influences the activity of the metal center, making these complexes suitable for applications in fields ranging from pharmaceuticals to polymers. mdpi.com

One significant application is in transfer hydrogenation reactions. Ruthenium(II) complexes containing benzimidazole derivative ligands have demonstrated high efficiency as catalysts for the hydrogenation of ketones. mdpi.com These reactions are fundamental in organic synthesis for producing alcohols from carbonyl compounds.

Another area of application is in photopolymerization. Copper(II) complexes based on benzimidazole Schiff base ligands act as novel photoredox catalysts. researchgate.net When combined with a co-initiator like triethylamine (B128534) and an iodonium (B1229267) salt, these complexes can initiate the free-radical polymerization of monomers such as ethylene (B1197577) glycol diacrylate upon exposure to visible light. researchgate.net This process is also capable of generating metal nanoparticles, like gold and silver, within the polymer matrix, creating hybrid materials with unique properties. researchgate.net

The table below summarizes key catalytic applications involving metal complexes of benzimidazole derivatives.

| Metal Complex | Type of Reaction | Application |

| Ruthenium(II)-Benzimidazole | Transfer Hydrogenation | Synthesis of alcohols from ketones |

| Copper(II)-Benzimidazole | Photoredox Catalysis | Free-radical polymerization |

Investigation of Materials Science Applications of Metal Complexes

The unique electronic and structural properties of this compound metal complexes make them valuable in materials science, particularly for enhancing the durability and stability of other materials.

Antioxidant Properties in Polymeric Materials

The antioxidant mechanism of benzimidazole derivatives can involve radical scavenging, where they neutralize the reactive free radicals that propagate the degradation process. nih.gov Furthermore, complexation with metal ions can significantly enhance the antioxidant capabilities of organic ligands. nih.gov These metal complexes can act as superior free radical scavengers, potentially by providing additional centers for superoxide (B77818) dismutation. nih.gov The incorporation of benzimidazole moieties into polymer backbones has also been shown to improve the thermal stability of materials like polyimides, preventing thermal fractures by distributing energy through their conjugated system. mdpi.com

Corrosion Inhibition Mechanisms

Benzimidazole and its derivatives, including this compound, are highly effective corrosion inhibitors for various metals and alloys, particularly for steel in acidic environments. Their effectiveness stems from their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium.

The inhibition mechanism involves a combination of physical and chemical adsorption processes:

Adsorption: The molecules adsorb onto the metal surface. The benzimidazole ring and its heteroatoms (nitrogen and sulfur) are crucial for this process. The nitrogen and sulfur atoms act as primary adsorption sites, facilitating strong interactions with the metal surface.

Protective Film Formation: The adsorbed inhibitor molecules form a stable, protective layer. This film acts as a physical barrier, blocking the active sites for corrosion and hindering both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions.

Mixed-Type Inhibition: Electrochemical studies show that these compounds typically function as mixed-type inhibitors. This means they suppress both the anodic and cathodic reactions, although one may be more predominant. For instance, some benzimidazole derivatives show mainly anodic effects, while others have a more pronounced cathodic action.

The efficiency of corrosion inhibition increases with the concentration of the inhibitor. The adsorption of these molecules on the metal surface often follows the Langmuir adsorption isotherm, which describes the formation of a monolayer of the inhibitor on the surface.

The following table presents data on the corrosion inhibition performance of benzimidazole derivatives on mild steel in a 1.0 M HCl solution.

| Inhibitor | Concentration (M) | Inhibition Efficiency (%) | Type of Inhibition |

| Derivative 1 | 5 x 10⁻³ | 94.6 | Mixed |

| Derivative 2 | 5 x 10⁻³ | 96.2 | Mixed |

Data synthesized from studies on 2-mercaptobenzimidazole derivatives.

Compound Names Table

| Abbreviation / Trivial Name | Systematic Name |

| 2-Mercaptobenzimidazole (MBI) | This compound |

| Ruthenium(II) | Ruthenium(II) ion |

| Copper(II) | Copper(II) ion |

| Nickel(II) | Nickel(II) ion |

| Zinc(II) | Zinc(II) ion |

| Ethylene glycol diacrylate | 2-(acryloyloxy)ethyl acrylate |

| Triethylamine | N,N-Diethylethanamine |

Theoretical and Computational Investigations of 2h Benzimidazole 2 Thione

Quantum Chemical Calculations

Quantum chemical calculations have emerged as powerful tools for elucidating the electronic structure, molecular geometry, and reactivity of various chemical compounds. These computational methods provide detailed insights at the atomic level, complementing experimental findings and guiding further research. In the study of 2H-Benzimidazole-2-thione and its derivatives, quantum chemical calculations, particularly Density Functional Theory (DFT) and Ab Initio Hartree-Fock theory, have been instrumental in understanding its fundamental properties.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method in quantum chemistry that calculates the electronic structure of atoms, molecules, and solids. It is based on the principle that the energy of a system can be determined from its electron density. DFT has been extensively applied to study benzimidazole (B57391) derivatives, offering a balance between accuracy and computational cost.

A fundamental application of DFT is the determination of the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. Theoretical calculations are performed to find the minimum energy conformation, which corresponds to the most probable structure. These computationally derived structures can then be compared with experimental data, typically obtained from X-ray crystallography, to validate the accuracy of the theoretical method.

In a study of two closely related benzimidazole-2-thione derivatives, 5-Methoxy-1H-benzo[d]imidazole-2(3H)-thione (M1) and 4,5-Dimethylbenzimidazolene-2-thione (M2), geometry optimization was performed using the B3LYP/6-311+G(d,p) level of theory. materialsciencejournal.org The calculated bond lengths and angles showed a high degree of correlation with the experimental X-ray diffraction data, indicating the reliability of the DFT method for this class of compounds. materialsciencejournal.org For instance, the maximum deviation between the optimized and experimental bond lengths for the N1-C7 and N2-C7 bonds in M1 was approximately 0.023 Å. materialsciencejournal.org Such close agreement between theoretical and experimental values confirms that the optimized geometry is a reliable representation of the molecular structure.

Table 1: Comparison of Selected Experimental and Calculated Geometrical Parameters for a Benzimidazole-2-thione Derivative (M1) (Note: Data is for 5-Methoxy-1H-benzo[d]imidazole-2(3H)-thione, a closely related derivative)

| Parameter | Bond/Angle | Experimental (X-ray) (Å/°) | Calculated (DFT/B3LYP) (Å/°) |

| Bond Length | S-C7 | 1.673 | 1.670 |

| N1-C7 | 1.365 | 1.388 | |

| N2-C7 | 1.366 | 1.389 | |

| Bond Angle | N1-C7-N2 | 108.9 | 108.7 |

| N1-C7-S | 125.7 | 125.6 | |

| N2-C7-S | 125.4 | 125.7 | |

| Source: Material Science Research India materialsciencejournal.org |

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. libretexts.org

DFT calculations are widely used to determine the energies of the HOMO and LUMO and the corresponding energy gap. For the benzimidazole-2-thione derivatives M1 and M2, the HOMO-LUMO energy gaps were calculated to be approximately 4.40 eV and 4.39 eV, respectively. materialsciencejournal.org This relatively large energy gap suggests that these molecules are chemically stable. The analysis of the electron density distribution shows that the HOMO is primarily localized on the benzimidazole ring, while the LUMO is distributed over both the benzimidazole and phenyl rings. dergipark.org.tr

Table 2: Calculated Frontier Molecular Orbital Energies for Benzimidazole-2-thione Derivatives (Note: Data is for M1: 5-Methoxy-1H-benzo[d]imidazole-2(3H)-thione and M2: 4,5-Dimethylbenzimidazolene-2-thione)

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

| M1 | -6.21 | -1.81 | 4.40 |

| M2 | -6.10 | -1.71 | 4.39 |

| Source: Material Science Research India materialsciencejournal.org |

DFT calculations can also be employed to predict the thermodynamic properties of molecules at different temperatures. By performing frequency calculations on the optimized geometry, parameters such as enthalpy (H), entropy (S), and Gibbs free energy (G) can be determined. These calculations are valuable for understanding the stability and behavior of the molecule under various thermal conditions. Studies on benzimidazole derivatives have utilized DFT to examine the effect of temperature changes (e.g., from 200K to 1000K) on their thermodynamic properties. researchgate.net

From the energies of the frontier molecular orbitals (HOMO and LUMO), several quantum chemical descriptors can be derived. These descriptors provide quantitative measures of various aspects of a molecule's reactivity and are used in Quantitative Structure-Activity Relationship (QSAR) studies. Key descriptors include:

Ionization Potential (I): Approximated as -EHOMO

Electron Affinity (A): Approximated as -ELUMO

Electronegativity (χ): (I + A) / 2

Chemical Hardness (η): (I - A) / 2

Chemical Softness (S): 1 / (2η)

Electrophilicity Index (ω): μ² / (2η), where μ is the chemical potential (-χ).

These parameters help in predicting the behavior of the molecule in chemical reactions. For instance, chemical hardness measures the resistance to a change in electron distribution, while the electrophilicity index quantifies the ability of a molecule to accept electrons. materialsciencejournal.org

Table 3: Calculated Quantum Chemical Descriptors for Benzimidazole-2-thione Derivatives (Note: Data is for M1: 5-Methoxy-1H-benzo[d]imidazole-2(3H)-thione and M2: 4,5-Dimethylbenzimidazolene-2-thione)

| Parameter | M1 | M2 |

| Ionization Potential (I) (eV) | 6.21 | 6.10 |

| Electron Affinity (A) (eV) | 1.81 | 1.71 |

| Electronegativity (χ) (eV) | 4.01 | 3.91 |

| Chemical Hardness (η) (eV) | 2.20 | 2.20 |

| Chemical Softness (S) (eV⁻¹) | 0.227 | 0.227 |

| Electrophilicity Index (ω) (eV) | 3.65 | 3.47 |

| Source: Material Science Research India materialsciencejournal.org |

Ab Initio Hartree-Fock Theory

Ab initio Hartree-Fock (HF) theory is another fundamental method in computational chemistry. Unlike DFT, which relies on electron density, the HF method approximates the many-electron wavefunction as a single Slater determinant of one-electron orbitals. It is considered an "ab initio" (from the beginning) method because it does not use any empirical parameters.

Hartree-Fock theory has been applied to the study of benzimidazole-2-thione and its adducts, often in conjunction with DFT, to provide a comparative analysis of their electronic structures. acs.org While generally less accurate than DFT methods that include electron correlation, HF theory serves as a valuable starting point for more advanced calculations and can provide good qualitative insights. For example, in a comparative study of 2-ethyl-1H-benzo[d]imidazole, both HF and DFT methods were used to calculate the molecular geometry and vibrational frequencies, with the results indicating that DFT provided a better agreement with experimental data. researchgate.net

Tautomeric Equilibrium Studies

The tautomerism of this compound is a key aspect of its chemistry, influencing its structure, stability, and reactivity. Computational studies have been instrumental in elucidating the equilibrium between its different tautomeric forms.

Thione-Thiol Tautomerism and Conformational Preference

This compound can exist in two tautomeric forms: the thione form and the thiol form. Experimental and theoretical studies have consistently shown that the thione form is the predominant tautomer in both the solid state and in solution mdpi.comnih.gov. This preference is confirmed by spectroscopic data, such as 1H-NMR, where the presence of a signal corresponding to the N-H proton, which disappears upon the addition of D2O, is indicative of the thione structure mdpi.comnih.gov.

X-ray crystallography studies also confirm that the molecule exists in the thione form in the crystal phase mdpi.comnih.govnih.gov. Computational calculations, including Density Functional Theory (DFT), have been employed to determine the optimized geometries of both the thione and thiol tautomers, further supporting the stability of the thione form researchgate.net. The minimized energy structure calculated from theoretical models is in good agreement with the structure determined by X-ray diffraction mdpi.comnih.gov.

Energetic Stability of Tautomeric Forms

Quantum chemical calculations have been performed to quantify the energetic stability of the thione and thiol tautomers. Semi-empirical methods such as AM1, PM3, and PM5 have been used to calculate the tautomeric equilibrium constants (KT). These calculations consistently indicate that the thione forms are predominant over the thiol forms semanticscholar.org.

The relative stability of the tautomers has also been investigated in the gas phase through computational methods. These studies provide data on the relative energies of the different forms, further confirming the higher stability of the thione tautomer semanticscholar.org. The preference for the thione form is attributed to factors such as thioamide resonance stabilization science.gov.

| Computational Method | Tautomeric Form | Relative Stability (Gas Phase) | Predominance |

|---|---|---|---|

| AM1 | Thione | More Stable | Predominant |

| AM1 | Thiol | Less Stable | Minor |

| PM3 | Thione | More Stable | Predominant |

| PM3 | Thiol | Less Stable | Minor |

| PM5 | Thione | More Stable | Predominant |

| PM5 | Thiol | Less Stable | Minor |

Molecular Dynamics Simulations and Intermolecular Interactions

Molecular dynamics simulations and related computational analyses are powerful tools for studying the intermolecular interactions that govern the crystal packing and solid-state structure of this compound.

Hirshfeld Surface Analysis

The analysis of the two-dimensional fingerprint plots derived from the Hirshfeld surface provides a quantitative breakdown of the intermolecular contacts. For example, in a study of 5-amino-1H-benzimidazole-2(3H)-thione, the most significant contributions to the total Hirshfeld surface were from H···H, S···H/H···S, and C···H/H···C interactions nih.gov.

Non-Covalent Interactions

The crystal structure of this compound and its derivatives is stabilized by a network of non-covalent interactions. Hydrogen bonds are particularly important, with N—H···S interactions being a common feature that links molecules into chains or more complex assemblies nih.govnih.gov. In some derivatives, N—H···N and N—H···O hydrogen bonds also play a significant role in the crystal packing nih.govmaterialsciencejournal.org.

In addition to hydrogen bonding, other non-covalent interactions such as π-π stacking between the aromatic rings and van der Waals forces contribute to the stability of the crystal lattice materialsciencejournal.org. The analysis of these interactions is crucial for understanding the solid-state properties of the compound.

| Interaction Type | Contribution to Hirshfeld Surface (%) in 5-Methoxy-1H-benzo[d]imidazole-2(3H)-thione | Contribution to Hirshfeld Surface (%) in 4,5-Dimethylbenzimidazolene-2-thione |

|---|---|---|

| H···H | 40.0 | 46.2 |

| H···S/S···H | 24.2 | 25.4 |

| H···O/O···H | 7.1 | - |

Molecular Docking Studies

Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a larger target molecule, typically a protein. This method is widely used in drug discovery to screen for potential therapeutic agents. Several studies have performed molecular docking of this compound derivatives to investigate their potential as inhibitors of various biological targets materialsciencejournal.orgnih.gov.

For instance, derivatives of benzimidazole-2-thione have been docked into the active site of the Staphylococcus epidermidis TcaR protein (PDB ID: 4EJV) to assess their antibacterial potential materialsciencejournal.org. The results of these studies indicate that these compounds can bind effectively within the active site, forming interactions with key amino acid residues. The binding energies and interaction patterns obtained from docking studies provide valuable information for the rational design of more potent inhibitors materialsciencejournal.org.

| Compound | Protein Target | PDB ID | Key Interacting Residues | Predicted Binding Affinity (kcal/mol) |

|---|---|---|---|---|

| 5-Methoxy-1H-benzo[d]imidazole-2(3H)-thione | Staphylococcus epidermidis TcaR | 4EJV | Not specified | Higher than standard drug |

| 4,5-Dimethylbenzimidazolene-2-thione | Staphylococcus epidermidis TcaR | 4EJV | Not specified | Higher than standard drug |

| 2-(3,4-dimethyl phenyl)-1H-1,3-benzimidazole | Beta-tubulin | 1SA0 | Cys241, Ala250, Lys252, Met259, Asn258, Val315 | -8.50 |

Elucidation of Enzyme Inhibition Mechanisms

Molecular docking and other computational techniques have been instrumental in elucidating the mechanisms by which this compound derivatives inhibit various enzymes. These studies reveal the specific binding modes and key interactions responsible for their inhibitory action.

In a notable study, a series of novel benzimidazol-2-thione derivatives were investigated for their antifungal activity. researchgate.net In silico molecular docking simulations were performed to understand the enzyme inhibition mechanism against a target protein with PDB ID: 2VF5. researchgate.net The results demonstrated that specific derivatives, namely compounds 2i , 2j , and 2l , exhibited excellent antifungal activity, which was explained by their effective binding to the enzyme's active site. researchgate.net

Similarly, the antibacterial potential of two benzimidazole-2-thione derivatives, 5-Methoxy-1H-benzo[d]imidazole-2(3H)-thione (M1 ) and 4,5-Dimethylbenzimidazolene-2-thione (M2 ), was analyzed through in silico docking with the Staphylococcus epidermidis TcaR protein (PDB ID: 4EJV). materialsciencejournal.org The study revealed that both compounds displayed higher binding energies and more significant interactions with the receptor compared to the standard drug, chloramphenicol. materialsciencejournal.org This suggests a potent inhibitory mechanism driven by strong binding within the active site of the bacterial protein. materialsciencejournal.org

Further computational studies on 1,2-disubstituted benzimidazole compounds have explored their potential as anticancer agents by examining their interactions with key cancer-related proteins. nih.gov For instance, molecular docking of compound 2a with the EGFR tyrosine kinase domain (PDB ID: 1M17), a crucial target in lung cancer, revealed a strong binding affinity. nih.gov The interactions were characterized by a combination of hydrogen bonds, van der Waals forces, and various hydrophobic interactions, including π-anion, π-sigma, and π-alkyl bonds. nih.gov These theoretical findings support the experimental observations of the compound's cytotoxic effects on cancer cell lines. nih.gov

The following table summarizes the key findings from these computational enzyme inhibition studies:

| Compound/Derivative | Target Enzyme (PDB ID) | Key Findings |

| 2i , 2j , 2l | Antifungal Target (2VF5) | Showed excellent antifungal activity explained by a strong enzyme inhibition mechanism. researchgate.net |

| M1 , M2 | S. epidermidis TcaR (4EJV) | Possessed higher binding energy and more interactions compared to chloramphenicol. materialsciencejournal.org |

| 2a | EGFR Tyrosine Kinase (1M17) | Exhibited strong binding affinity through a network of hydrogen bonds and hydrophobic interactions. nih.gov |

Interactions with Receptor Targets

Theoretical and computational approaches have also been pivotal in understanding the interactions of this compound derivatives with various cellular receptors, providing a molecular basis for their pharmacological effects.

Molecular docking studies have been employed to investigate the binding of benzimidazole derivatives to receptor proteins. For example, the interaction of 1,2-disubstituted benzimidazoles with the colon cancer antigen protein (PDB ID: 2HQ6) was computationally modeled. nih.gov Compound 2a was found to form stable secondary interactions within the receptor's binding pocket, including van der Waals forces, π-cation, amide-π stacked, alkyl, and π-alkyl interactions. nih.gov Such interactions are crucial for the stability of the ligand-receptor complex and are indicative of the compound's potential biological activity. nih.gov

In the context of antibacterial research, the interactions of derivatives M1 and M2 with the Staphylococcus epidermidis TcaR protein were analyzed in detail. materialsciencejournal.org The computational results showed that both molecules bound effectively within the active site of the receptor. materialsciencejournal.org The stability of these interactions was attributed to specific hydrogen bonding and hydrophobic contacts, which are essential for their inhibitory function. materialsciencejournal.org

While not exclusively focused on the 2-thione derivative, broader studies on the benzimidazole scaffold highlight its importance in receptor targeting. For instance, research on benzimidazole derivatives targeting the cannabinoid receptor type 1 (CB1) has utilized molecular modeling to design potent ligands. nih.gov These studies underscore the utility of computational methods in predicting and understanding the binding affinities and modes of interaction of this class of compounds with G-protein coupled receptors.

The table below details the specific interactions observed in computational studies of this compound derivatives with receptor targets.

| Compound/Derivative | Receptor Target (PDB ID) | Types of Interactions Observed |

| 2a | Colon Cancer Antigen (2HQ6) | Van der Waals, π-cation, amide-π stacked, alkyl, and π-alkyl interactions. nih.gov |

| M1 , M2 | S. epidermidis TcaR (4EJV) | Strong binding characterized by hydrogen bonds and hydrophobic interactions within the active site. materialsciencejournal.org |

Mechanistic Studies of Biological Activities of 2h Benzimidazole 2 Thione Derivatives in Vitro and Enzyme Level

Enzyme Inhibition Mechanisms

Derivatives of imidazole-2-thiones are known to block reactions catalyzed by thyroid peroxidase (TPX) and the closely related lactoperoxidase (LPX). nih.gov These enzymes play crucial roles in thyroid hormone synthesis and innate immunity, respectively. The inhibitory mechanisms of 2H-benzimidazole-2-thione derivatives against these peroxidases are multifaceted and depend on the substitution pattern of the benzimidazole (B57391) ring.

This compound and its 1-methyl derivative have been identified as suicide inhibitors of both lactoperoxidase (LPX) and thyroid peroxidase (TPX). nih.gov Suicide inhibition, also known as mechanism-based inactivation, occurs when an inhibitor is converted by the enzyme's catalytic mechanism into a reactive intermediate that then irreversibly inactivates the enzyme. In the case of these benzimidazole-2-thiones, the enzyme's oxidative action is believed to generate a reactive species that covalently binds to the enzyme, leading to its inactivation. nih.gov This irreversible inactivation is a key feature of their potent inhibitory effect on peroxidase activity.

In contrast to the suicide inhibition observed with N-monosubstituted or unsubstituted benzimidazole-2-thiones, N,N'-disubstituted derivatives, such as 1,3-dimethylbenzimidazoline-2-thione (B1214856), exhibit a different mechanism of inhibition. nih.gov These compounds act as alternate substrate inhibitors for peroxidase-catalyzed iodination reactions. nih.gov In this scenario, the inhibitor competes with the natural substrate (iodide) for the oxidized enzyme intermediate. By being a more favorable substrate for the enzyme, it diverts the enzyme's activity away from the normal catalytic cycle, thereby inhibiting the iodination of tyrosine residues, a critical step in thyroid hormone synthesis. nih.gov This mechanism of action suggests that 1,3-disubstituted thiourea (B124793) derivatives could potentially block thyroid hormone production without causing irreversible enzyme damage. nih.gov

The specific inhibitory pathway of benzimidazole-2-thione derivatives is closely linked to the formation of distinct reactive intermediates. For compounds capable of tautomerization, such as benzimidazoline-2-thione and its 1-methyl derivative, oxidation by peroxidases leads to the formation of benzimidazole-2-sulfenic acids. nih.gov These sulfenic acid intermediates are considered crucial reactive species in the suicide inactivation of LPX and TPX. nih.gov

Conversely, the N,N'-disubstituted nature of compounds like 1,3-dimethylbenzimidazoline-2-thione prevents the formation of sulfenic acid through tautomerization. nih.gov Instead, oxidation of these derivatives is proposed to proceed through a benzimidazole-2-sulfonyl ylide intermediate. nih.gov This difference in the reactive intermediate formed dictates the shift from a suicide inhibition mechanism to an alternate substrate inhibition mechanism. nih.gov

Table 1: Inhibition of Peroxidase Enzymes by Benzimidazoline-2-thione Derivatives

| Compound | Substitution Pattern | Enzyme(s) Inhibited | Mechanism of Inhibition | Key Intermediate |

|---|---|---|---|---|

| Benzimidazoline-2-thione | Unsubstituted | LPX, TPX | Suicide Inhibition | Benzimidazole-2-sulfenic acid |

| 1-Methylbenzimidazoline-2-thione | N-Monosubstituted | LPX, TPX | Suicide Inhibition | Benzimidazole-2-sulfenic acid |

| 1,3-Dimethylbenzimidazoline-2-thione | N,N'-Disubstituted | LPX, TPX (iodination reactions) | Alternate Substrate Inhibition | Benzimidazole-2-sulfonyl ylide |

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbamate. In pathogenic microorganisms like Helicobacter pylori, urease activity is a key virulence factor, allowing the bacteria to survive in the acidic environment of the stomach. Consequently, the inhibition of urease is a significant therapeutic strategy. Regio-selectively alkylated benzimidazole-2-thione derivatives have been investigated as potent urease inhibitors. nih.govresearchgate.net

Studies have shown that certain alkylated derivatives of benzimidazole-2-thione exhibit significant inhibitory activity against both jack bean urease and H. pylori urease. For instance, two specific compounds from a synthesized series demonstrated noteworthy inhibition. nih.govresearchgate.net Kinetic studies revealed different modes of inhibition. One compound acted as a non-competitive inhibitor against both H. pylori and jack bean ureases, indicating that it binds to a site on the enzyme other than the active site, thereby reducing the enzyme's catalytic efficiency without affecting substrate binding. nih.gov Another derivative was found to be an uncompetitive inhibitor against H. pylori urease, meaning it binds only to the enzyme-substrate complex, and a non-competitive inhibitor of jack bean urease. nih.gov

Table 2: Urease Inhibition by this compound Derivatives

| Compound Derivative | Enzyme Source | IC50 (mM) | Inhibition Type |

|---|---|---|---|

| Compound 2 (regio-selectively alkylated) | H. pylori Urease | 0.11 | Non-competitive |

| Jack Bean Urease | 0.26 | Non-competitive | |

| Compound 5 (regio-selectively alkylated) | H. pylori Urease | 0.01 | Uncompetitive |

| Jack Bean Urease | 0.29 | Non-competitive |

IC50 values represent the concentration of the inhibitor required to reduce enzyme activity by 50%.

Cyclooxygenase (COX) enzymes, also known as prostaglandin-endoperoxide synthases, are key enzymes in the inflammatory pathway, responsible for the conversion of arachidonic acid to prostaglandins. There are two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in physiological functions, while COX-2 is inducible and its expression is upregulated at sites of inflammation. Selective inhibition of COX-2 is a desirable therapeutic goal to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.

Several studies have synthesized and evaluated benzimidazole derivatives for their COX inhibitory activity. A series of 1-{(5-substituted-alkyl/aryl-1,3,4-oxadiazol-2-yl)methyl}-2-(piperidin-1-ylmethyl)-1H-benzimidazoles were screened for their ability to inhibit COX-1 and COX-2. nih.gov Certain compounds within this series were found to be potent and selective COX-2 inhibitors, with IC50 values in the low micromolar to nanomolar range. nih.gov For example, compounds 5h, 5i, 5j, and 5l from this series demonstrated significant COX-2 inhibition with IC50 values ranging from 0.06 to 0.81 μM. nih.gov

Another study on novel benzimidazole-thiazole hybrids also revealed potent dual inhibitors of COX-2 and 15-lipoxygenase (15-LOX). nih.gov Specifically, benzimidazole-thiazole hybrids linked to acetyl moiety, phenyl thiosemicarbazone, 1,3-thiazolines, and 4-thiazolidinone (B1220212) exhibited significant COX-2 inhibition with IC50 values ranging from 0.045 to 0.075 µM and high selectivity indices for COX-2 over COX-1. nih.gov

Table 3: Cyclooxygenase (COX) Inhibition by Benzimidazole Derivatives

| Compound Series/Derivative | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index (SI) (COX-1/COX-2) |

|---|---|---|---|

| 1,3,4-Oxadiazol-benzimidazole hybrid (5h) | >100 | 0.08 | >1250 |

| 1,3,4-Oxadiazol-benzimidazole hybrid (5i) | >100 | 0.06 | >1666 |

| 1,3,4-Oxadiazol-benzimidazole hybrid (5j) | >100 | 0.81 | >123 |

| 1,3,4-Oxadiazol-benzimidazole hybrid (5l) | >100 | 0.12 | >833 |

| Benzimidazole-thiazole hybrid (13 - acetyl moiety) | - | 0.075 | - |

| Benzimidazole-thiazole hybrid (14 - phenyl thiosemicarbazone) | - | 0.062 | - |

| Benzimidazole-thiazole hybrid (15b - 1,3-thiazoline) | 13.23 | 0.045 | 294 |

| Benzimidazole-thiazole hybrid (16 - 4-thiazolidinone) | - | 0.051 | - |

Selectivity Index (SI) is a ratio of the IC50 for COX-1 to the IC50 for COX-2. A higher SI value indicates greater selectivity for COX-2.

Myeloperoxidase (MPO) Activity Modulation (Chlorination and Peroxidation Cycles)

Derivatives of this compound have been investigated for their ability to modulate the activity of myeloperoxidase (MPO), a key enzyme in the human antimicrobial system. MPO is known for its role in producing hypochlorous acid (HOCl) during the chlorination cycle, which, while effective against pathogens, can also contribute to tissue damage in inflammatory diseases. Consequently, inhibiting MPO is a potential therapeutic strategy.

Studies have explored isomeric 1,3-dihydro-2H-benzo[d]imidazole-2-thione derivatives bearing amide, hydrazide, and hydroxamic acid groups. The inhibitory activity of these compounds was assessed on both the chlorination and peroxidation cycles of MPO. This research has shown that certain derivatives can effectively inhibit MPO's functions, suggesting their potential as anti-inflammatory agents.

The mechanism of MPO inhibition by similar sulfur-containing compounds, such as 2-thioxanthines, involves a mechanism-based inactivation. These inhibitors are oxidized by MPO to form free radicals that then react with the enzyme's heme groups, leading to irreversible inactivation. researchgate.net This process effectively blocks the production of hypochlorous acid without the release of the damaging free radicals into the surrounding tissue. researchgate.net While not all this compound derivatives act as irreversible inhibitors, some function as reversible inhibitors by promoting the formation of an inactive intermediate of MPO known as compound II.

Research into a range of benzoic acid hydrazides has also shed light on the inhibitory mechanisms. The potency of these inhibitors was found to be related to the ease of their oxidation by MPO, with compounds containing electron-withdrawing substituents often showing greater efficacy. nih.govnih.gov For instance, 4-aminobenzoic acid hydrazide was identified as a potent irreversible inhibitor of HOCl production with an IC50 value of 0.3 microM. nih.gov

Table 1: Myeloperoxidase (MPO) Inhibition by Selected Compounds

| Compound | Inhibition Type | Target Cycle | IC50 Value |

| 4-Aminobenzoic acid hydrazide | Irreversible | Chlorination | 0.3 µM nih.gov |

| 4-Bromoaniline | Reversible | Chlorination | 45 nM nih.gov |

Receptor Tyrosine Kinase (RTK) Inhibition, including Epidermal Growth Factor Receptor (EGFR)

The benzimidazole scaffold is a recognized pharmacophore in the development of kinase inhibitors. nih.gov Derivatives of this compound have been explored as inhibitors of receptor tyrosine kinases (RTKs), which are crucial in cellular signaling pathways that control growth, differentiation, and metabolism. The epidermal growth factor receptor (EGFR) is a prominent member of the ErbB family of RTKs, and its overexpression is implicated in various cancers. nih.gov